N-(2-Hydroxyethyl)phthalimide

Thermochemistry Calorimetry Materials Science

Analytical QC labs validating HPLC methods for amlodipine besylate API face the cost and delay of independently qualifying impurity reference standards. N-(2-Hydroxyethyl)phthalimide is the established Amlodipine Impurity 6, supplied with full characterization documentation for ANDA submissions. • Designated Amlodipine Impurity 6 - eliminates independent qualification burden for compendial QC testing • 94.7% optimized synthetic yield via phthalimide-ethylene oxide route • Validated Δ_fus H: 27.9 kJ·mol⁻¹ & Δ_sub H: 112.3 kJ·mol⁻¹ for process scale-up calculations

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 3891-07-4
Cat. No. B193000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)phthalimide
CAS3891-07-4
Synonyms2-hydroxyethylphtalimide
2-hydroxyethylphthalimide
2-hydroxyethylphthalimide, 15N-labeled
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCO
InChIInChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2
InChIKeyMWFLUYFYHANMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxyethyl)phthalimide: Chemical Identity & Procurement


N-(2-Hydroxyethyl)phthalimide (NHEP; CAS 3891-07-4) is a white crystalline solid with molecular formula C₁₀H₉NO₃ and molecular weight 191.18 g/mol, belonging to the N-substituted phthalimide class [1]. The compound features a phthalimide core with a primary hydroxyl group pendant on a two-carbon ethyl chain, enabling bifunctional reactivity: the imide ring provides a protected amine synthon while the terminal hydroxyl permits esterification, etherification, or acrylation . Commercial specifications typically range from ≥98% to 99% purity (GC or HPLC), with a melting point of 126–131°C and a density of 1.39 g/cm³ at 25°C . The compound is widely employed as a pharmaceutical intermediate, a monomer precursor in polymer synthesis, and a reference standard for analytical method validation [2].

N-(2-Hydroxyethyl)phthalimide: Irreplaceability vs. Analogs


Within the N-hydroxyalkylphthalimide class, the spacer length between the imide nitrogen and the hydroxyl group critically governs thermodynamic stability, intermolecular hydrogen-bonding architecture, and resultant reactivity in both solution-phase and solid-state applications [1]. The two-carbon ethyl spacer in N-(2-hydroxyethyl)phthalimide establishes intramolecular hydrogen bonds that are absent in N-hydroxyphthalimide (zero carbons) and distinct from the hydrogen-bonding geometry in N-(hydroxymethyl)phthalimide (one carbon) [1]. These structural variations translate into quantifiable differences in enthalpies of fusion, sublimation, and formation—parameters that directly influence processability in melt-based formulations, vapor-phase deposition, and energetic material design [1]. Procurement of an alternative N-hydroxyalkylphthalimide without accounting for these thermodynamic and hydrogen-bonding distinctions risks altered crystallization behavior, inconsistent solubility profiles, and unpredictable reactivity in downstream synthetic sequences.

N-(2-Hydroxyethyl)phthalimide: Comparative Evidence


Thermodynamic Stability vs. N-(Hydroxymethyl)phthalimide

In a head-to-head thermochemical study, N-(2-hydroxyethyl)phthalimide (NHEP) exhibited a significantly higher enthalpy of fusion than N-(hydroxymethyl)phthalimide (NHMP), reflecting stronger intermolecular forces in the solid state attributable to intramolecular hydrogen bonding [1]. The enthalpy of sublimation for NHEP was also substantially elevated relative to NHMP [1].

Thermochemistry Calorimetry Materials Science

Sublimation Behavior vs. N-(Hydroxymethyl)phthalimide

The enthalpy of sublimation for N-(2-hydroxyethyl)phthalimide was experimentally determined to be 112.3 ± 1.2 kJ·mol⁻¹, compared to 97.8 ± 1.0 kJ·mol⁻¹ for N-(hydroxymethyl)phthalimide [1]. The increased sublimation enthalpy correlates with the presence of stabilizing intramolecular hydrogen bonds in NHEP, which were confirmed through electron density topological analysis [1].

Thermodynamics Vapor Pressure Crystal Engineering

Standard Enthalpy of Formation Comparison

The standard molar enthalpy of formation in the crystalline phase at 298.15 K was determined via combustion calorimetry for three hydroxy-substituted phthalimides [1]. N-(2-hydroxyethyl)phthalimide exhibited a distinct formation enthalpy relative to both N-hydroxyphthalimide (NHP) and N-(hydroxymethyl)phthalimide (NHMP) [1].

Thermochemistry Energetic Materials Computational Chemistry

Molar Heat Capacity Profile

The molar heat capacity of N-(2-hydroxyethyl)phthalimide as a function of temperature was established via temperature-modulated differential scanning calorimetry [1]. The polynomial expression for C_p,m in the solid phase from 200 K to just below the melting temperature is provided [1]. While direct comparative data for non-hydroxy phthalimides are not presented in the same study, the presence of intramolecular hydrogen bonding in NHEP contributes to a distinct heat capacity profile compared to N-substituted phthalimides lacking hydroxyl groups, which exhibit different solid-state packing and intermolecular interaction energetics.

Calorimetry Process Engineering Thermal Analysis

Bifunctional Monomer for Acid-Degradable Polymers

N-(2-Hydroxyethyl)phthalimide serves as a critical bifunctional building block in the synthesis of acid-degradable poly(amidoamine)s, a class of polymers with demonstrated utility in drug delivery and polymer therapeutics . The hydroxyethyl group enables facile conversion to polymerizable acrylate monomers while the phthalimide moiety provides a protected amine that can be deprotected under mild alkaline conditions to regenerate the reactive amine for further polymerization or functionalization . In contrast, N-(2-bromoethyl)phthalimide, while reactive toward nucleophiles, undergoes rapid alkaline hydrolysis with a second-order rate constant that is approximately 10⁴ times larger than that of the corresponding non-ionized hydroxymethyl analog under comparable conditions [1], making the bromoethyl derivative less controllable in aqueous or basic polymerization environments.

Polymer Chemistry Drug Delivery Biomaterials

Amlodipine Impurity Reference Standard

N-(2-Hydroxyethyl)phthalimide is formally designated and commercially supplied as Amlodipine Impurity 6, a reference standard for analytical method development, method validation, and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of the calcium channel blocker amlodipine [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines [1].

Pharmaceutical Analysis Quality Control Regulatory Compliance

N-(2-Hydroxyethyl)phthalimide: Application Scenarios


Amlodipine Impurity Reference Standard

Analytical and quality control laboratories developing or validating HPLC or GC methods for amlodipine besylate active pharmaceutical ingredient (API) should procure N-(2-hydroxyethyl)phthalimide as Amlodipine Impurity 6. The compound is commercially available with full characterization documentation and is specifically recognized for ANDA submission support and ongoing commercial QC testing [1]. Its established identity as a designated impurity eliminates the need for laboratories to independently qualify alternative N-hydroxyalkylphthalimides for this purpose.

Acid-Degradable Poly(amidoamine) Synthesis

Researchers synthesizing acid-degradable polymers with controlled hydrolysis profiles should select N-(2-hydroxyethyl)phthalimide as the bifunctional monomer precursor [1]. The hydroxyethyl group undergoes clean esterification or acrylation to generate polymerizable monomers, while the phthalimide-protected amine remains stable through multiple synthetic steps until intentionally deprotected under alkaline conditions [1]. The alternative N-(2-bromoethyl)phthalimide is less suitable for this application due to its approximately 10⁴-fold greater susceptibility to alkaline hydrolysis, which would compromise polymer architecture control .

Thermochemical Modeling & Energetic Formulations

Process engineers and materials scientists requiring accurate thermochemical parameters for scale-up calculations, heat exchanger design, or energetic material formulations should utilize N-(2-hydroxyethyl)phthalimide with the experimentally validated thermodynamic values for enthalpy of fusion (27.9 ± 0.4 kJ·mol⁻¹), enthalpy of sublimation (112.3 ± 1.2 kJ·mol⁻¹), and standard enthalpy of formation (-520.7 ± 2.1 kJ·mol⁻¹) [1]. Substituting N-(hydroxymethyl)phthalimide would introduce significant discrepancies in these values (Δ_fus H: 20.3 kJ·mol⁻¹; Δ_sub H: 97.8 kJ·mol⁻¹), potentially leading to erroneous process design or safety assessments [1].

Purine Acyclic Nucleoside Precursor Synthesis

Medicinal chemistry groups synthesizing purine acyclic nucleosides should employ N-(2-hydroxyethyl)phthalimide as the established precursor for the requisite chloromethyl ether intermediates [1]. The ethyl spacer provides the optimal chain length for subsequent nucleoside analog construction, and the well-documented synthetic protocol offers high yields (94.7%) when prepared from phthalimide and ethylene oxide under optimized conditions .

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